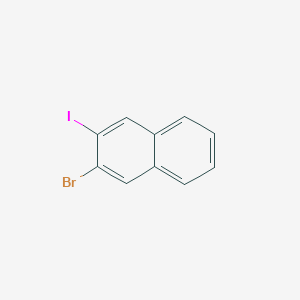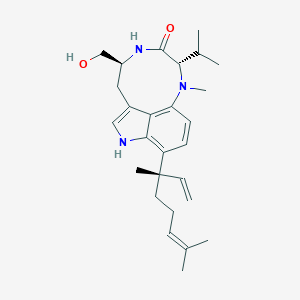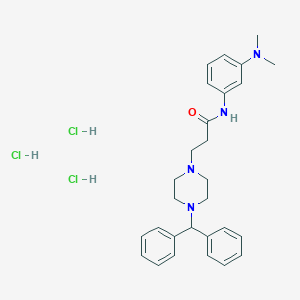
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DBMCPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. DBMCPT belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood. However, several studies have suggested that it exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells by downregulating the expression of VEGF (vascular endothelial growth factor). Additionally, this compound has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, this compound also has some limitations. It is relatively unstable in solution and can undergo hydrolysis and oxidation, which can affect its pharmacological activity. Additionally, this compound has poor solubility in water, which can limit its use in in vivo experiments.
Future Directions
There are several future directions for research on 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of novel this compound analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of this compound, which could facilitate its clinical translation.
Synthesis Methods
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of cinnamaldehyde, 2-aminothiophenol, and dibutylamine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Scientific Research Applications
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to possess a wide range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess antiviral activity against hepatitis C virus and herpes simplex virus.
properties
CAS RN |
104123-86-6 |
|---|---|
Molecular Formula |
C27H33N3OS |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5E)-3-[(dibutylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H33N3OS/c1-3-5-20-29(21-6-4-2)22-30-26(31)25(19-13-16-23-14-9-7-10-15-23)32-27(30)28-24-17-11-8-12-18-24/h7-19H,3-6,20-22H2,1-2H3/b16-13+,25-19+,28-27? |
InChI Key |
VZCYVBBKKJLBOR-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(CCCC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
synonyms |
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidin one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




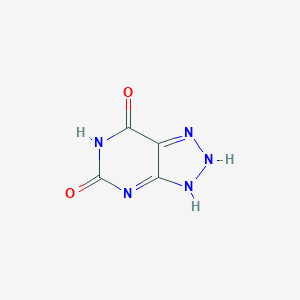
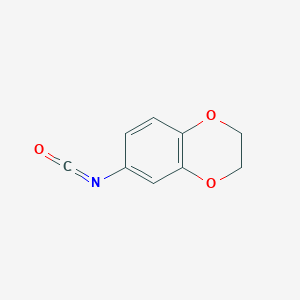
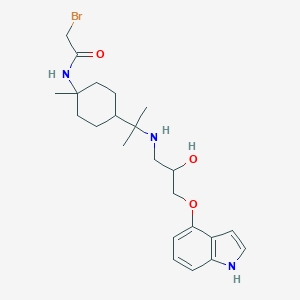



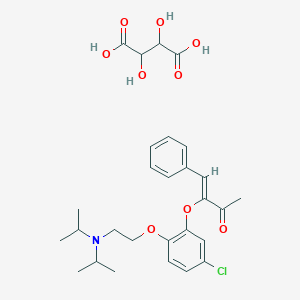

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
